molecular formula C6H6BrNO2 B13579085 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one

2-Amino-1-(5-bromofuran-2-yl)ethan-1-one

Katalognummer: B13579085
Molekulargewicht: 204.02 g/mol
InChI-Schlüssel: DNIGAQSBNDEOIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one can be achieved through several steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(5-bromofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce various amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(5-bromofuran-2-yl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one: This compound is structurally similar but lacks the amino group.

    1-(5-Bromofuran-2-yl)ethan-1-one: Another related compound, differing by the absence of the amino group.

    2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one: A thiophene derivative with similar functional groups.

Uniqueness

2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is unique due to the presence of both an amino group and a bromine atom on the furan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H6BrNO2

Molekulargewicht

204.02 g/mol

IUPAC-Name

2-amino-1-(5-bromofuran-2-yl)ethanone

InChI

InChI=1S/C6H6BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3,8H2

InChI-Schlüssel

DNIGAQSBNDEOIE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)Br)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.